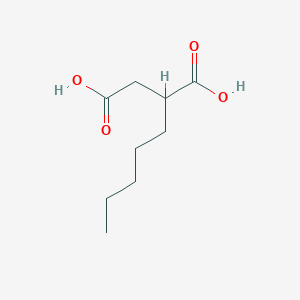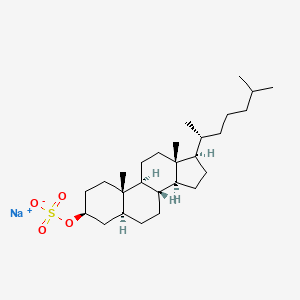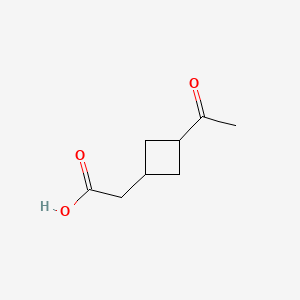
N-Acetylphenylalanylglycinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylphenylalanylglycinal is a heterocyclic organic compound with the molecular formula C13H16N2O3 . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the phenylalanine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylphenylalanylglycinal typically involves the acetylation of phenylalanine followed by the formation of the glycinal moiety. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using automated reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylphenylalanylglycinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the glycinal moiety can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like hydrazine (NH2NH2) or hydroxylamine (NH2OH) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-Acetylphenylalanylglycic acid.
Reduction: Formation of N-Acetylphenylalanylglycinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Acetylphenylalanylglycinal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Acetylphenylalanylglycinal involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl group and the phenylalanine residue play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylalanine: Similar in structure but lacks the phenyl group.
N-Acetylglucosamine: Contains an acetyl group but is a sugar derivative.
N-Acetylcysteine: Contains an acetyl group but has a thiol group instead of an aldehyde
Uniqueness
N-Acetylphenylalanylglycinal is unique due to its combination of an acetyl group, a phenylalanine residue, and a glycinal moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
41036-40-2 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-(2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H16N2O3/c1-10(17)15-12(13(18)14-7-8-16)9-11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,14,18)(H,15,17)/t12-/m0/s1 |
Clé InChI |
JOJRTULPKHKGCQ-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC=O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)


![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)







![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
